2-丙氧基吡啶-3-胺

描述

The compound of interest, 2-Propoxypyridin-3-amine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atom in the pyridine ring. Although the specific compound 2-Propoxypyridin-3-amine is not directly mentioned in the provided papers, the related pyridine derivatives and their chemical properties, synthesis, and applications can give insights into the behavior and potential uses of 2-Propoxypyridin-3-amine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves the formation of complex structures through various chemical reactions. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of a ligand that can engage in coordination with metal ions such as ZnCl2 . Similarly, the discovery and synthesis of 2,3-diarylfuro[2,3-b]pyridine-4-amines as Lck inhibitors demonstrate the complexity and specificity of synthetic routes tailored for desired biological activities . The cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol to form 1,2-dihydropyridines indicates the versatility of pyridine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their physical properties and reactivity. The crystal and molecular structure of 3-(2-amino-pyridinium)-propionate monohydrate shows that the carboxylate group can engage in intermolecular hydrogen bonding, which affects the compound's solid-state properties . The structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine reveals supramolecular characteristics such as π–π stacking and hydrogen bonding, which are significant for understanding the compound's behavior in different states .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that modify their structure and function. For example, the synthesis of 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine involves a one-pot reaction with iodine and DMSO, followed by a Mannich reaction to form Mannich bases . The condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine to form 2-{[3-(Triethoxysilyl)propyl]amino}pyridine demonstrates the reactivity of the amine group in pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The fluorescent properties of L1 and its ZnCl2 complex, which exhibit aggregation-induced emission behavior, are an example of how molecular structure affects optical properties . The pharmacokinetic properties of 2,3-diarylfuro[2,3-b]pyridine-4-amines highlight the importance of understanding the physical properties in the context of drug development . The crystal structure analysis of metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile provides insights into the stability and interactions within the crystal lattice .

科学研究应用

乙酸促进的双 C-H 官能化氧化还原环化反应

- 应用:本研究重点介绍了胺类(包括 2-烷基喹啉-3-甲醛和吡啶类似物)在涉及双 C-H 键官能化的氧化还原中性环化反应中的应用。乙酸是这些转化中的唯一促进剂 (Zhengbo Zhu & D. Seidel,2017)。

氧化还原活化的胺类在 C(sp3)-C(sp) 和 C(sp3)-C(sp2) 键形成中的应用

- 应用:本研究提出了一种无金属光氧化还原策略,用于从氧化还原活化的伯胺衍生物形成 C(sp3)-C(sp) 和 C(sp3)-C(sp2) 键,在温和条件下展示了广泛的底物范围和高化学选择性 (M. Ociepa、Joanna Turkowska 和 D. Gryko,2018)。

2-碘代吡啶的制备、X 射线结构和反应性

- 应用:本文详细介绍了 2-碘代吡啶的合成和结构分析,包括 3-烷氧基-2-碘代吡啶的衍生物。这些化合物,特别是 2-碘代-3-丙氧基吡啶,被用作氧化硫化物和醇的可循环试剂 (A. Yoshimura 等,2011)。

对映选择性 A(3) 反应

- 应用:本研究使用 Cu(I)/酸-硫脲催化剂组合,展示了吡咯烷和其他胺类的不对称 A(3) 反应,以获得具有高对映选择性的炔丙胺。此过程允许吡咯烷衍生的炔丙胺转化为丙二烯,而不会损失对映纯度 (Chen Zhao 和 D. Seidel,2015)。

N-酰氧基邻苯二甲酰亚胺作为氮自由基前体

- 应用:本文报告了一种在室温可见光光催化下使用 N-酰氧基邻苯二甲酰亚胺作为氮基自由基中间体的芳烃和杂芳烃的 C-H 胺化的方法,从而实现吡啶衍生物的选择性间位胺化 (Laura J. Allen 等,2014)。

Ru(3)(CO)(12) 催化的偶联反应

- 应用:本研究描述了涉及 N-2-吡啶基烷基胺中邻近氮原子的 sp(3) C-H 键断裂的催化反应,使用 Ru(3)(CO)(12) 作为催化剂。它证明了氮原子与钌催化剂配位的重要性(N. Chatani 等,2001)。

未来方向

属性

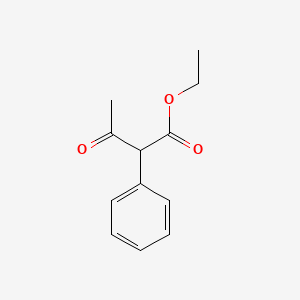

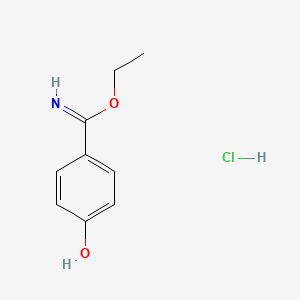

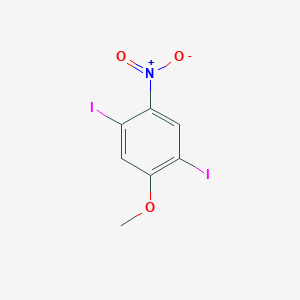

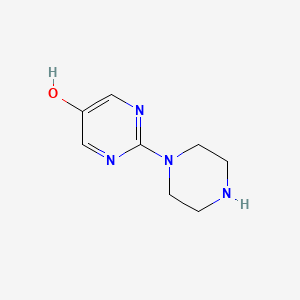

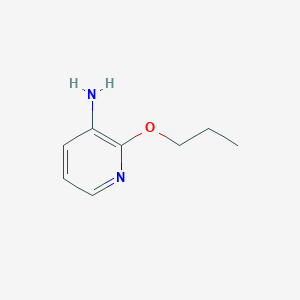

IUPAC Name |

2-propoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUAVVAPKPZZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651283 | |

| Record name | 2-Propoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxypyridin-3-amine | |

CAS RN |

58443-06-4 | |

| Record name | 2-Propoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。